1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Overview
Description
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a complex organic compound with the molecular formula C12H12O2 and a molecular weight of 188.23 g/mol . This compound is characterized by its unique cyclopropane-fused indene structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclopropanation of an indene derivative followed by carboxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the cyclopropane ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings, as well as the use of high-efficiency catalysts.
Chemical Reactions Analysis
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclopropane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alkanes or alcohols.
Scientific Research Applications
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclopropane-containing compounds.
Biology: Researchers study its biological activity and potential as a pharmacophore in drug design.
Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, especially in the field of oncology.
Mechanism of Action
The mechanism by which 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways and metabolic processes, depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:
Cyclopropane carboxylic acid: A simpler analog with a single cyclopropane ring.
Indene derivatives: Compounds with similar indene structures but lacking the cyclopropane ring.
Cyclopropyl ketones: Compounds with a cyclopropane ring and a ketone functional group.
Properties
IUPAC Name |
1-methyl-6,6a-dihydro-1aH-cyclopropa[a]indene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-12(11(13)14)9-6-7-4-2-3-5-8(7)10(9)12/h2-5,9-10H,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJUOVMZDLCEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C3=CC=CC=C3C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-83-3 | |
Record name | 1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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